Cas no 87186-71-8 (N-(3-cyanophenyl)benzenesulfonamide)
N-(3-cyanophenyl)benzenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonamide, N-(3-cyanophenyl)-
- N-(3-cyanophenyl)benzenesulfonamide
- MDA18671
- NoName_1234
- SCHEMBL11028156
- Z45702493
- CS-0235733
- DTXSID20902032
- EN300-16040
- AKOS000199864
- 87186-71-8
- G36660
-
- Inchi: 1S/C13H10N2O2S/c14-10-11-5-4-6-12(9-11)15-18(16,17)13-7-2-1-3-8-13/h1-9,15H
- InChI Key: FHXOOBNHLNVYOF-UHFFFAOYSA-N
- SMILES: C1(S(NC2=CC=CC(C#N)=C2)(=O)=O)=CC=CC=C1
Computed Properties
- Exact Mass: 258.04629874Da
- Monoisotopic Mass: 258.04629874Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 412
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 78.3Ų
N-(3-cyanophenyl)benzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1047478-1g |
N-(3-Cyanophenyl)benzenesulfonamide |
87186-71-8 | 95% | 1g |
$212.0 | 2024-04-16 | |
| Ambeed | A1047478-5g |
N-(3-Cyanophenyl)benzenesulfonamide |
87186-71-8 | 95% | 5g |
$617.0 | 2024-04-16 | |
| Enamine | EN300-16040-0.05g |
N-(3-cyanophenyl)benzenesulfonamide |
87186-71-8 | 100% | 0.05g |
$64.0 | 2023-02-09 | |
| Enamine | EN300-16040-0.1g |
N-(3-cyanophenyl)benzenesulfonamide |
87186-71-8 | 100% | 0.1g |
$66.0 | 2023-02-09 | |
| Enamine | EN300-16040-0.25g |
N-(3-cyanophenyl)benzenesulfonamide |
87186-71-8 | 100% | 0.25g |
$92.0 | 2023-02-09 | |
| Enamine | EN300-16040-0.5g |
N-(3-cyanophenyl)benzenesulfonamide |
87186-71-8 | 100% | 0.5g |
$175.0 | 2023-02-09 | |
| Enamine | EN300-16040-1.0g |
N-(3-cyanophenyl)benzenesulfonamide |
87186-71-8 | 100% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-16040-2.5g |
N-(3-cyanophenyl)benzenesulfonamide |
87186-71-8 | 100% | 2.5g |
$503.0 | 2023-02-09 | |
| Enamine | EN300-16040-5.0g |
N-(3-cyanophenyl)benzenesulfonamide |
87186-71-8 | 100% | 5.0g |
$743.0 | 2023-02-09 | |
| Enamine | EN300-16040-10.0g |
N-(3-cyanophenyl)benzenesulfonamide |
87186-71-8 | 100% | 10.0g |
$1101.0 | 2023-02-09 |
N-(3-cyanophenyl)benzenesulfonamide Suppliers
N-(3-cyanophenyl)benzenesulfonamide Related Literature
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on N-(3-cyanophenyl)benzenesulfonamide
N-(3-Cyanophenyl)benzenesulfonamide: A Comprehensive Overview
N-(3-Cyanophenyl)benzenesulfonamide, also known by its CAS number 87186-71-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has been extensively studied due to its unique structural properties and potential applications in drug design and development.
The chemical structure of N-(3-cyanophenyl)benzenesulfonamide consists of a benzenesulfonamide group attached to a 3-cyanophenyl moiety. The benzenesulfonamide group is a common structural motif in medicinal chemistry, often utilized for its ability to act as a bioisostere or to enhance the pharmacokinetic properties of a molecule. The presence of the cyano group at the 3-position of the phenyl ring introduces additional electronic effects, which can influence the compound's reactivity and biological activity.
Recent studies have highlighted the potential of N-(3-cyanophenyl)benzenesulfonamide as a lead compound in the development of novel therapeutic agents. For instance, research has demonstrated that this compound exhibits significant inhibitory activity against certain enzymes associated with inflammatory diseases. The sulfonamide group is known to form strong hydrogen bonds, which can enhance the binding affinity of the compound to its target proteins.
In addition to its enzymatic inhibitory properties, N-(3-cyanophenyl)benzenesulfonamide has also been investigated for its potential role in modulating cellular signaling pathways. Recent findings suggest that this compound may interfere with the activity of kinases, which are critical regulators of cell growth and survival. Such findings underscore the importance of further exploring the biological effects of this compound in various disease models.
The synthesis of N-(3-cyanophenyl)benzenesulfonamide typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Researchers have optimized these synthetic routes to improve yield and purity, making this compound more accessible for large-scale studies.
From an environmental standpoint, understanding the fate and behavior of N-(3-cyanophenyl)benzenesulfonamide in different ecosystems is crucial for assessing its potential impact on human health and the environment. Recent studies have focused on evaluating the biodegradation pathways of this compound under various conditions, providing valuable insights into its environmental persistence.
In conclusion, N-(3-cyanophenyl)benzenesulfonamide represents a promising candidate for further exploration in drug discovery and development. Its unique chemical structure, coupled with recent advances in understanding its biological activity, positions it as a valuable tool for addressing unmet medical needs.
87186-71-8 (N-(3-cyanophenyl)benzenesulfonamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)